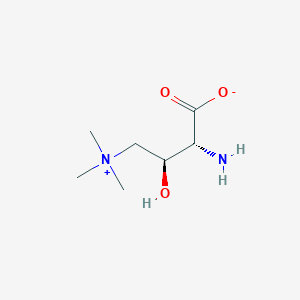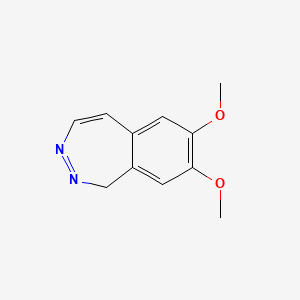
Azadirachtina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azadirachtin is a bioactive compound found in the seeds of the neem tree (Azadirachta indica), native to the Indian subcontinent. This compound belongs to the limonoid group and is a highly oxidized tetranortriterpenoid. Azadirachtin is known for its potent insecticidal properties and has been used for centuries in traditional practices for its pest repellent and medicinal properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Azadirachtin has a complex molecular structure, which includes secondary and tertiary hydroxyl groups, a tetrahydrofuran ether, and 16 stereogenic centers. The first total synthesis of azadirachtin was completed by the research group of Steven Ley at the University of Cambridge in 2007. This synthesis involved a relay approach, with the required, heavily functionalized decalin intermediate being made by total synthesis on a small scale and derived from the natural product itself for gram-scale operations .
Industrial Production Methods: Industrial production of azadirachtin typically involves extraction from neem seeds. The seeds are processed to obtain neem oil, which contains azadirachtin. The extraction process often involves the use of solvents such as ethanol at elevated temperatures (60-90°C) to yield an ethanol extract containing azadirachtin. This extract is then treated with nonionic emulsifiers and stabilizers to produce a concentrated form of azadirachtin .
Análisis De Reacciones Químicas
Types of Reactions: Azadirachtin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups in its structure, such as enol ether, acetal, hemiacetal, and epoxide .
Common Reagents and Conditions: Common reagents used in the reactions involving azadirachtin include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the compound and the desired reaction outcomes .
Major Products Formed: The major products formed from the reactions of azadirachtin depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of azadirachtin, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Azadirachtin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, azadirachtin is studied for its complex molecular structure and potential for synthetic applications. In biology, it is used as a biopesticide due to its potent insecticidal properties. In medicine, azadirachtin has been investigated for its anticancer, antimalarial, antibacterial, and anti-inflammatory properties. In industry, azadirachtin is used in the production of biopesticides and other agricultural products .
Mecanismo De Acción
Azadirachtin exerts its effects primarily by interfering with the endocrine systems of insects. It affects the synthesis and release of ecdysone, a hormone that regulates molting and development in insects. Azadirachtin also interferes with the production of neuropeptides in the insect brain, leading to growth inhibition and developmental disorders. Additionally, azadirachtin acts as an antifeedant, reducing the appetite of insects and preventing them from feeding .
Comparación Con Compuestos Similares
Azadirachtin is unique among similar compounds due to its complex molecular structure and broad-spectrum insecticidal activity. Similar compounds include other limonoids found in neem, such as nimbin and salannin. These compounds also exhibit insecticidal properties but are generally less potent than azadirachtin. Azadirachtin’s ability to act as an antifeedant, growth inhibitor, and repellent makes it a highly effective biopesticide .
Propiedades
Fórmula molecular |
C35H44O16 |
|---|---|
Peso molecular |
720.7 g/mol |
Nombre IUPAC |
dimethyl (1R,2S,3S,5S,9S,10S,11S,13R,14R,15S,16S,18R,19S,22R,23S)-18-acetyloxy-2,9,23-trihydroxy-11,15-dimethyl-16-[(E)-2-methylbut-2-enoyl]oxy-4,6,12,21,25-pentaoxaoctacyclo[11.10.2.13,10.115,19.01,14.02,11.05,9.022,26]heptacos-7-ene-13,19-dicarboxylate |
InChI |
InChI=1S/C35H44O16/c1-8-15(2)24(38)49-18-12-19(48-16(3)36)31(26(39)43-6)13-46-21-22(31)29(18,4)25-32(23(21)37)14-47-34(25,27(40)44-7)51-30(5)17-11-20(35(30,32)42)50-28-33(17,41)9-10-45-28/h8-10,17-23,25,28,37,41-42H,11-14H2,1-7H3/b15-8+/t17-,18+,19-,20+,21-,22?,23-,25-,28+,29+,30+,31+,32-,33+,34-,35+/m1/s1 |
Clave InChI |
TWGPOIQWWGNBKW-POEZYEDVSA-N |
SMILES isomérico |
C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3C2[C@]1([C@@H]4[C@]5([C@@H]3O)CO[C@]4(O[C@@]6([C@]5([C@@H]7C[C@H]6[C@]8(C=CO[C@H]8O7)O)O)C)C(=O)OC)C)C(=O)OC)OC(=O)C |
SMILES canónico |
CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C4C5(C3O)COC4(OC6(C5(C7CC6C8(C=COC8O7)O)O)C)C(=O)OC)C)C(=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Naphthalenecarboxamide, 1-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B13832095.png)




![3-chloro-6-[4-(trideuteriomethyl)piperazin-1-yl]-11H-benzo[b][1,4]benzodiazepine](/img/structure/B13832109.png)





![4,5,15,16-Tetramethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene-11,12-dione](/img/structure/B13832155.png)


